N*1*-Cyclopropyl-N*1*-(4-methoxy-benzyl)-ethane-1,2-diamine N*1*-Cyclopropyl-N*1*-(4-methoxy-benzyl)-ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13374448
InChI: InChI=1S/C13H20N2O/c1-16-13-6-2-11(3-7-13)10-15(9-8-14)12-4-5-12/h2-3,6-7,12H,4-5,8-10,14H2,1H3
SMILES: COC1=CC=C(C=C1)CN(CCN)C2CC2
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol

N*1*-Cyclopropyl-N*1*-(4-methoxy-benzyl)-ethane-1,2-diamine

CAS No.:

Cat. No.: VC13374448

Molecular Formula: C13H20N2O

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

N*1*-Cyclopropyl-N*1*-(4-methoxy-benzyl)-ethane-1,2-diamine -

Specification

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
IUPAC Name N'-cyclopropyl-N'-[(4-methoxyphenyl)methyl]ethane-1,2-diamine
Standard InChI InChI=1S/C13H20N2O/c1-16-13-6-2-11(3-7-13)10-15(9-8-14)12-4-5-12/h2-3,6-7,12H,4-5,8-10,14H2,1H3
Standard InChI Key HVDSACFDLJOIPQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN(CCN)C2CC2
Canonical SMILES COC1=CC=C(C=C1)CN(CCN)C2CC2

Introduction

N1-Cyclopropyl-N1-(4-methoxy-benzyl)-ethane-1,2-diamine is an organic compound with the CAS number 1181590-55-5. It belongs to the class of diamines, characterized by the presence of two amino groups attached to a carbon chain. This compound features a cyclopropyl group and a 4-methoxy-benzyl group, contributing to its unique chemical properties and potential applications in medicinal chemistry and material science.

Synthesis and Chemical Reactions

The synthesis of N1-Cyclopropyl-N1-(4-methoxy-benzyl)-ethane-1,2-diamine typically involves several key steps in organic chemistry, which can be optimized for yield and purity. The choice of method depends on economic factors and desired compound characteristics. This compound participates in various chemical reactions typical for amines, such as alkylation, acylation, and condensation reactions, which are crucial for synthesizing derivatives that may exhibit varying biological activities or improved pharmacological properties.

Biological Activity and Potential Applications

While specific biological activities of N1-Cyclopropyl-N1-(4-methoxy-benzyl)-ethane-1,2-diamine are not extensively documented, compounds with similar structures, such as cyclopropylamine derivatives, are known for their diverse biological activities and are often investigated for their potential therapeutic applications. The methoxy substitution on the benzyl group may influence both its solubility and interaction with biological targets, potentially leading to distinct pharmacological profiles and therapeutic applications.

Analytical Techniques

The molecular structure of N1-Cyclopropyl-N1-(4-methoxy-benzyl)-ethane-1,2-diamine can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

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